molecular formula C17H12 B1589805 1H-Cyclopenta[l]phenanthrene CAS No. 235-92-7

1H-Cyclopenta[l]phenanthrene

Cat. No. B1589805
CAS RN: 235-92-7
M. Wt: 216.28 g/mol
InChI Key: YQDSWSPIWVQKBC-UHFFFAOYSA-N
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Description

1H-Cyclopenta[l]phenanthrene (CPP) is a polycyclic aromatic hydrocarbon (PAH) that is found in the environment and is known to have a variety of biological effects. CPP is of particular interest due to its ability to interact with a variety of biological targets, its low toxicity and its potential for use in medical and laboratory applications.

Scientific Research Applications

Molecular Geometry and Gene Induction Studies

1H-Cyclopenta[l]phenanthrene, a polycyclic aromatic hydrocarbon (PAH), has been studied for its molecular geometry and gene induction capabilities. In a study involving rainbow trout, it was found to induce CYP1A mRNA levels and was linked with clastogenic changes in erythrocytes, suggesting its potential role in understanding molecular interactions and genetic expression in aquatic species (Brzuzan et al., 2006).

Photochemistry Research

Research in photochemistry has explored the behavior of derivatives of 1H-Cyclopenta[l]phenanthrene under photolysis. For example, the compound 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene demonstrated unique reactions when exposed to light, indicating its utility in studying photochemical processes (Hardikar, Warren, & Thamattoor, 2015).

Synthesis and Chemical Properties

The synthesis of substituted cyclopenta[l]phenanthrenes from acetophenones has been achieved, providing access to polycyclic aromatics with diverse substitution patterns. This synthesis is significant for creating a variety of phenanthrene derivatives for further chemical analysis (Connors & Goroff, 2016).

Biodegradation Studies

Biodegradation research has involved 1H-Cyclopenta[l]phenanthrene derivatives like phenanthrene. Studies have identified specific bacterial strains capable of degrading these PAHs, providing insights into environmental remediation and the microbial breakdown of complex hydrocarbons (Hou et al., 2018).

Environmental Toxicology

Environmental toxicology research has utilized 1H-Cyclopenta[l]phenanthrene derivatives to study the effects of PAHs on aquatic organisms. Studies on phenanthrene have explored its impact on reproductive functions and transgenerational effects in fish, contributing to our understanding of environmental pollutants' impact on aquatic life (Sun et al., 2015).

Acidic Properties and Organic Chemistry

In organic chemistry, the acidity of 1H-Cyclopenta[l]phenanthrene and its derivatives has been a subject of study, particularly how structural modifications like cyanation can dramatically increase acidity, leading to applications in chemical synthesis and materials science (Vianello & Maksić, 2005).

properties

IUPAC Name

1H-cyclopenta[l]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDSWSPIWVQKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473148
Record name 1H-Cyclopenta[l]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Cyclopenta[l]phenanthrene

CAS RN

235-92-7
Record name 1H-Cyclopenta[l]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Cyclopenta[l]phenanthrene
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1H-Cyclopenta[l]phenanthrene
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1H-Cyclopenta[l]phenanthrene
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Citations

For This Compound
71
Citations
GD Dennis, D Edwards-Davis, LD Field… - Australian journal of …, 2006 - CSIRO Publishing
The photochemical reaction of 1,3-diphenylcyclopenta[l]phenanthrene-2-one 5 (phencyclone) with oxygen in acetone leads to the formation of 1,2,3-trihydro-1,2,3-triphenylcyclo-penta[l]…
Number of citations: 9 www.publish.csiro.au
J Sun, DJ Berg, B Twamley - Organometallics, 2008 - ACS Publications
The tris-alkyl complex Y(CH 2 SiMe 3 ) 3 (THF) 2 reacts with 1,2,3-trimethyl-1H-cyclopenta[l]phenanthrene (PCp*H) to give (PCp*)Y(CH 2 SiMe 3 ) 2 (THF) (1), characterized structurally …
Number of citations: 31 pubs.acs.org
SS Rigby - 1997 - macsphere.mcmaster.ca
In a calculational study at the unrestricted Hartree-Fock (UHF) level of theory, it has been predicted that strategically incorporating an aromatic ring onto indenyltrimethylsilane would …
Number of citations: 0 macsphere.mcmaster.ca
A Donoli, A Bisello, R Cardena, C Prinzivalli… - …, 2014 - ACS Publications
The new complexes (2-ferrocenyl)cyclopenta[l]phenanthrene and (2-ferrocenyl)(η 5 -cyclopenta[l]phenanthrenyl)FeCp have been prepared and the charge transfer properties of their …
Number of citations: 9 pubs.acs.org
I Moritani, N Toshima, S Nakagawa… - Bulletin of the Chemical …, 1967 - journal.csj.jp
Photoreactions of conjugated or non-conjugated, five-membered, cyclic ketones were investigated. Irradiation of 2,3,4,5-tetraphenyl-2-cyclopenten-1-one in 2-propanol with ultraviolet …
Number of citations: 6 www.journal.csj.jp
RM Cooper, MC Grossel, MJ Perkins - Journal of the Chemical Society …, 1972 - pubs.rsc.org
Kinetic and product studies of the title reaction indicate participation by the 9,10-bond of the phenanthrene ring. Preparative acetolysis of the bromide (5d) catalysed by silver acetate, …
Number of citations: 3 pubs.rsc.org
J Honzíček, A Mukhopadhyay, C Bonifacio… - Journal of …, 2010 - Elsevier
The synthesis of new cyclopenta[l]phenanthrenyl complexes [(η 5 -C 17 H 10 Me)(η 3 -C 3 H 5 )Mo(CO) 2 ] and [(η 5 -C 17 H 9 (COOMe)N(CH 2 ) 4 )(η 3 -C 3 H 5 )Mo(CO) 2 ] is …
Number of citations: 8 www.sciencedirect.com
SS Rigby, A Decken, AD Bain… - Journal of Organometallic …, 2001 - Elsevier
The complexes (η 5 -cyclopenta[l]phenanthrenyl)ML n , where ML n =Fe(C 5 H 5 ), Fe(C 17 H 11 ), Mn(CO) 3 or Rh(C 2 H 4 ) 2 show no propensity to undergo η 5 to η 6 haptotropic …
Number of citations: 8 www.sciencedirect.com
S Kataoka, H Fukumoto, T Kawasaki-Takasuka… - Journal of Fluorine …, 2019 - Elsevier
Mallory reaction of 1,2-bis(4-hydroxyphenyl)-3,3,4,4,5,5-hexafluorocyclopentene under light irradiation (λ = 356 nm) in the presence of iodine as an oxidant proceeded to give fluorine-…
Number of citations: 7 www.sciencedirect.com
R Vianello, ZB Maksić - 2005 - Wiley Online Library
The acidity of the parent 1H‐benz[f]indene (1a), 1H‐benz[e]indene (2a), 1H‐benz[fg]acenaphthylene (3a) and 1H‐cyclopenta[l]phenanthrene (4a) and of their polycyano derivatives is …

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